molecular formula C18H16ClN3OS B14356866 (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone CAS No. 91665-73-5

(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B14356866
CAS No.: 91665-73-5
M. Wt: 357.9 g/mol
InChI Key: SCZIROWBYHOYPJ-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step procedures. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate acid chloride to form the benzothiazole core The final step involves the attachment of the chlorophenyl group under specific reaction conditions, such as the use of a base like potassium carbonate in a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis . These methods are advantageous in reducing reaction times and improving the overall scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

The compound has shown potential in biological studies, particularly in the development of new drugs. It exhibits antimicrobial, antiviral, and anticancer activities, making it a promising candidate for further research in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents .

Industry

Industrially, the compound is used in the development of new materials, such as dyes and polymers. Its unique chemical properties make it suitable for applications in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone stands out due to its combined structural features, which confer unique biological and chemical properties.

Properties

CAS No.

91665-73-5

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

1,3-benzothiazol-2-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClN3OS/c19-13-4-3-5-14(12-13)21-8-10-22(11-9-21)18(23)17-20-15-6-1-2-7-16(15)24-17/h1-7,12H,8-11H2

InChI Key

SCZIROWBYHOYPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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